N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide
Description
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide is a synthetic compound featuring a 1,2,4-triazole core substituted at position 1 with a methyl group, at position 3 with a phenyl group, and at position 5 with an N-methylheptanamide chain.
The heptanamide chain may influence solubility and bioavailability, as longer aliphatic chains typically enhance lipophilicity .
Properties
CAS No. |
62400-45-7 |
|---|---|
Molecular Formula |
C17H24N4O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-methyl-N-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)heptanamide |
InChI |
InChI=1S/C17H24N4O/c1-4-5-6-10-13-15(22)20(2)17-18-16(19-21(17)3)14-11-8-7-9-12-14/h7-9,11-12H,4-6,10,13H2,1-3H3 |
InChI Key |
PYPQJOIGEWMERA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)N(C)C1=NC(=NN1C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide typically involves the following steps:
Formation of the Triazole Ring:
Substitution Reactions: The phenyl group can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with different functional groups .
Scientific Research Applications
N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-(1-methyl-3-phenyl-1H-1,2,4-triazol-5-yl)heptanamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound may affect cellular pathways involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Structural Analogues
Triazole-Based Amides
- N-Methyl-N-(1-methyl-5-phenyl-1H-1,2,4-triazol-3-yl)heptanamide (PubChem entry, ): A structural isomer with phenyl at position 5 instead of 3.
- 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a, ): Shares an amide linkage and aromatic substituents. The chloro and cyano groups in 3a enhance polarity, leading to higher melting points (133–135°C) compared to non-halogenated analogues .
Antimicrobial Triazole Derivatives ()
Compounds like 2-(6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b]-2-aryloxymethyl-1,2,4-triazol-5-yl)-N-arylacetamides exhibit moderate to strong antimicrobial activity. Halogen substituents (Cl/F) on phenyl rings enhance activity, suggesting that the target compound’s lack of halogens may limit its antimicrobial efficacy unless compensated by its heptanamide chain’s lipophilicity .
Physicochemical Properties
Table 1: Comparison of Key Properties
Pharmacological and Binding Properties
- Binding Free Energy () : Triazole-amide scaffolds with phenyl substituents (vs. H) show higher binding free energies, implying stronger target interactions. The target compound’s phenyl group at position 3 may optimize binding in drug-receptor interactions .
- Antimicrobial Activity () : Halogen-free analogues like the target compound may require structural optimization (e.g., introducing electron-withdrawing groups) to match the activity of halogenated derivatives .
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